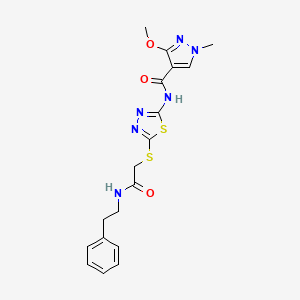
3,4-dihydro-2H-1-benzopyran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4-dihydro-2H-1-benzopyran-4-carbaldehyde” likely belongs to the class of organic compounds known as benzopyrans . Benzopyrans are characterized by a structure that contains a benzene ring fused to a pyran ring. Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “3,4-dihydro-2H-1-benzopyran-4-carbaldehyde” would likely include a benzene ring fused to a pyran ring . The “3,4-dihydro-2H-1” portion of the name suggests that the compound has been hydrogenated at the 3 and 4 positions of the pyran ring . The “carbaldehyde” portion of the name indicates the presence of a formyl group (CHO), which is a functional group consisting of a carbonyl center (a carbon double-bonded to oxygen) bonded to hydrogen .Chemical Reactions Analysis
Again, while specific reactions involving “3,4-dihydro-2H-1-benzopyran-4-carbaldehyde” are not available, benzopyrans can undergo a variety of reactions . For example, the alcohol in a THP ether can be restored by acidic hydrolysis, concomitant with the formation of 5-hydroxypentanal .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde, focusing on six unique applications:
Pharmaceutical Development
3,4-Dihydro-2H-1-benzopyran-4-carbaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural framework is often utilized in the development of drugs targeting cardiovascular diseases, due to its potential to modulate biological pathways involved in heart function and blood pressure regulation .
Anticancer Research
This compound has shown promise in anticancer research. Its derivatives are being studied for their cytotoxic effects on cancer cells. The presence of the benzopyran moiety is crucial for the compound’s interaction with cellular targets, potentially leading to the development of new chemotherapeutic agents .
Neuroprotective Agents
Research has indicated that 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Studies
The antioxidant potential of this compound is another area of interest. Its ability to scavenge free radicals and reduce oxidative stress makes it a candidate for studies aimed at developing new antioxidant therapies. This could have applications in treating conditions related to oxidative damage, such as aging and chronic inflammatory diseases .
Orientations Futures
The future directions for the study of “3,4-dihydro-2H-1-benzopyran-4-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities . Given the wide range of biological activities exhibited by benzopyrans, these compounds could have potential applications in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromene-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,7-8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHDMIRVAFTNRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1-benzopyran-4-carbaldehyde | |
CAS RN |
21503-04-8 |
Source


|
| Record name | 3,4-dihydro-2H-1-benzopyran-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-2-[[1-(oxan-4-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2414237.png)
![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2414238.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2414239.png)



![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
![methyl 2-{N-[2-(tert-butoxy)-2-oxoethyl]-1-(2-chloropyridin-4-yl)formamido}acetate](/img/structure/B2414248.png)